molecular formula C16H20F2O3 B1325936 Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate CAS No. 898753-12-3

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate

Cat. No. B1325936
M. Wt: 298.32 g/mol
InChI Key: XVOIJGNDUCEXNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multi-component reactions . These reactions are often carried out under solvent-free conditions, which can lead to decreased reaction time, increased yields, and easy work-up .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, “Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate”, it is known to be a solid and its molecular weight is 228.2 .

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate has been explored in chemoenzymatic synthesis. For example, its reduction with immobilized baker's yeast was studied to yield anti-2R,3R-dihydroxy ester with high diastereoselectivity and enantioselectivity. This process is an example of utilizing biological systems for chemical synthesis (Fadnavis, Vadivel, & Sharfuddin, 1999).

Development of Chiral Intermediates

The compound has also been involved in the development of chiral intermediates. A ketoreductase (KRED) was used to transform related compounds into chiral alcohols, demonstrating its potential in producing chiral intermediates for pharmaceutical applications (Guo et al., 2017).

Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Research has been conducted on the cyclization of compounds like ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate to produce quinolin-8-ols and tetrahydroquinolin-8-ols, indicating its utility in creating complex organic structures (Uchiyama et al., 1998).

Investigation of Polymorphism

This compound has also been studied in the context of pharmaceutical polymorphism. Research focused on characterizing different polymorphic forms using spectroscopic and diffractometric techniques, which is crucial in drug development for understanding the properties of drug substances (Vogt et al., 2013).

Synthesis of Cyanopyrromethene–BF2 Complexes

In another study, ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate was used in the synthesis of cyanopyrromethene–BF2 complexes, which have potential applications in areas like laser technology (Sathyamoorthi et al., 1994).

Synthesis of Trifluoromethyl Heterocycles

The compound has been used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating its versatility in organic synthesis (Honey et al., 2012).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For a similar compound, “Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate”, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOIJGNDUCEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645619
Record name Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate

CAS RN

898753-12-3
Record name Ethyl 2,4-difluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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